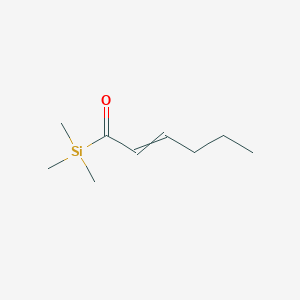
1-(Trimethylsilyl)hex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)hex-2-EN-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hex-2-en-1-one backbone. This compound is notable for its unique chemical properties and its utility in various synthetic applications.
Preparation Methods
The synthesis of 1-(Trimethylsilyl)hex-2-EN-1-one typically involves the reaction of hex-2-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Hex-2-en-1-one+Trimethylsilyl chloride→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)hex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trimethylsilyl)hex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)hex-2-EN-1-one exerts its effects involves the reactivity of the enone moiety and the trimethylsilyl group. The enone can participate in various addition reactions, while the trimethylsilyl group can act as a protecting group or be substituted with other functional groups. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Trimethylsilyl)hex-2-EN-1-one can be compared with other similar compounds such as:
1-(Trimethylsilyl)prop-2-EN-1-one: Similar structure but with a shorter carbon chain.
1-(Trimethylsilyl)but-2-EN-1-one: Similar structure but with a different carbon chain length.
1-(Trimethylsilyl)pent-2-EN-1-one: Similar structure but with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
66132-94-3 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
1-trimethylsilylhex-2-en-1-one |
InChI |
InChI=1S/C9H18OSi/c1-5-6-7-8-9(10)11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
ZVMAUJPLICUWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


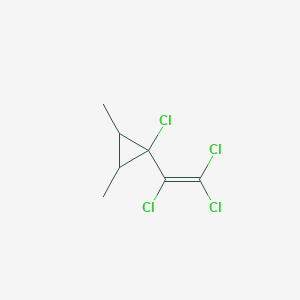
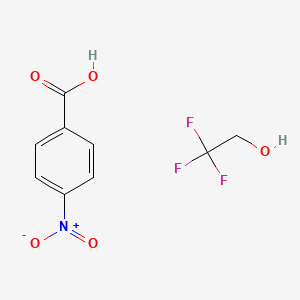
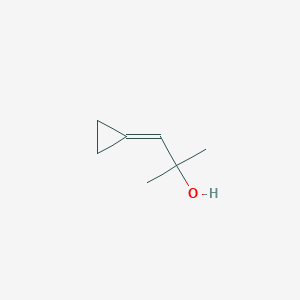

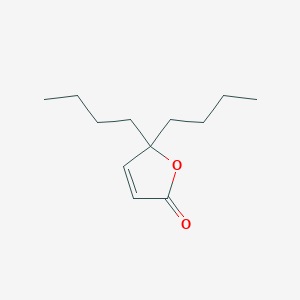
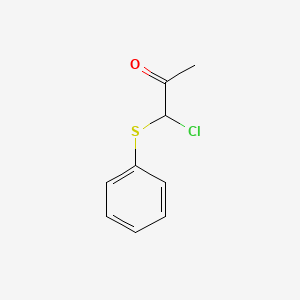
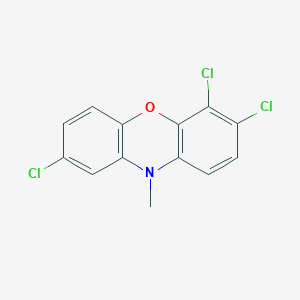
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
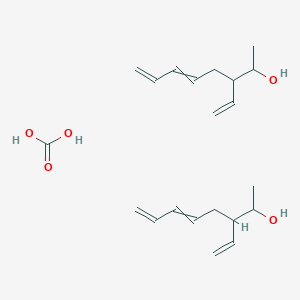
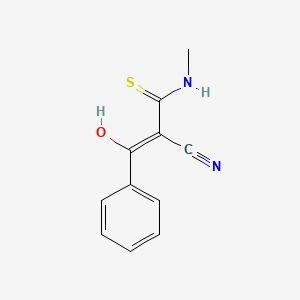
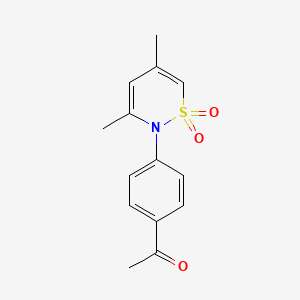
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
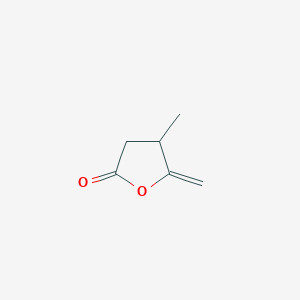
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
